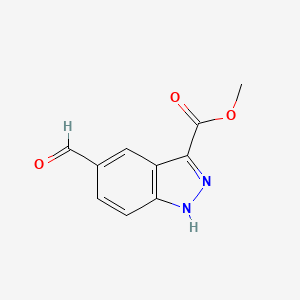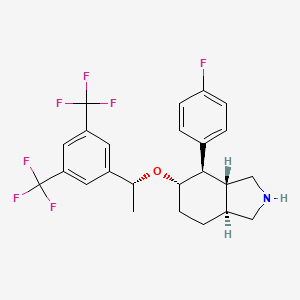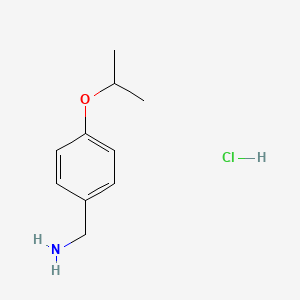
3-Bromo-6-fluoro-2-methoxybenzaldehyde
Übersicht
Beschreibung
3-Bromo-6-fluoro-2-methoxybenzaldehyde (3-Br-6-F-2-OMB) is an organic compound belonging to the class of aldehydes. It is a colorless, crystalline solid that is soluble in most organic solvents. 3-Br-6-F-2-OMB has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is used as a reagent in the synthesis of various organic compounds, as an intermediate in the preparation of drugs, and as a starting material for the synthesis of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates in Drug Discovery
The compound has potential applications in the synthesis of key intermediates for drug discovery, as demonstrated by a study that improved the synthesis of a drug intermediate from a related compound by reducing isolation processes and increasing yield through a telescoping process (Nishimura & Saitoh, 2016).
Organic Synthesis and Anticancer Research
In the realm of organic synthesis, similar fluorinated benzaldehydes have been used to synthesize fluorinated analogues of combretastatin A-4, a compound known for its potent anticancer properties. This indicates the role of halogenated benzaldehydes in synthesizing compounds with significant biological activity (Lawrence et al., 2003).
Antioxidant Activity Evaluation
Compounds derived from halogenated benzaldehydes have been evaluated for their antioxidant activity. A study synthesized chalcone derivatives from halogenated vanillin (a related compound) and tested their antioxidant properties, showcasing the potential of halogenated benzaldehydes in producing compounds with antioxidant capabilities (Rijal, Haryadi, & Anwar, 2022).
Halogenation and Bioconversion Studies
Research on halogenated organic compounds produced by fungi highlights the bioconversion capabilities of these organisms, producing chlorinated and brominated methoxybenzaldehyde metabolites. This suggests possible applications in biotechnological synthesis and environmental biodegradation studies (Beck, Lauritsen, Patrick, & Cooks, 2000).
Wirkmechanismus
Target of Action
Similar compounds such as 2-fluoro-3-methoxybenzaldehyde have been used as intermediates in the synthesis of inhibitors for the pim-1, pim-2, and pim-3 protein kinases . These kinases play crucial roles in cellular processes such as cell cycle progression, apoptosis, and transcription.
Biochemical Pathways
If it acts similarly to related compounds, it may influence pathways involving the pim kinases . These kinases are involved in several signaling pathways related to cell survival and proliferation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
If it acts as an inhibitor of the pim kinases like related compounds, it could potentially influence cell survival, proliferation, and apoptosis .
Action Environment
The action, efficacy, and stability of 3-Bromo-6-fluoro-2-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature and pH . Its efficacy could also be influenced by the presence of other compounds or drugs in the system.
Biochemische Analyse
Biochemical Properties
3-Bromo-6-fluoro-2-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to participate in reactions involving aldehydes and ethers . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential modifications in their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific signaling pathways that regulate cell growth and apoptosis . These interactions can lead to changes in gene expression, which in turn affect cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This compound has been shown to participate in free radical bromination and nucleophilic substitution reactions . These interactions can result in changes in gene expression and modifications in the activity of various enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues or cellular compartments can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in these locations can affect its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
3-bromo-6-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHANVMIQFWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624026 | |
| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473416-74-9 | |
| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)






